4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine
Description
Properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O2/c8-7(9,10)5-3(11)1-2-4(6(5)12)13(14)15/h1-2H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASLVFUMBDUPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(F)(F)F)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237298 | |
| Record name | 1,3-Benzenediamine, 4-nitro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448858-56-7 | |
| Record name | 1,3-Benzenediamine, 4-nitro-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448858-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenediamine, 4-nitro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine, also known by its CAS number 1448858-56-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Molecular Formula : C7H6F3N3O2
- Molecular Weight : 227.14 g/mol
The presence of the nitro and trifluoromethyl groups significantly influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of anticancer and antimicrobial research. Below are summarized findings from various studies:
Anticancer Activity
-
Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies demonstrated that it inhibits cell proliferation in various cancer types, including breast and lung cancer cells.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Caspase activation A549 (Lung) 10.0 Cell cycle arrest - Case Study : A study published in Inorganic Chemistry demonstrated that derivatives of this compound showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties.
-
Study Findings : In a series of tests against various bacterial strains, the compound exhibited significant inhibitory effects.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL P. aeruginosa 64 µg/mL - Research Insights : The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves nitration and subsequent amination reactions. Its derivatives are being explored for enhanced biological activity.
Synthetic Pathway
- Nitration : The initial step involves nitrating 2-(trifluoromethyl)aniline to introduce the nitro group.
- Amination : Followed by reduction processes to yield the diamine structure.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other fluorinated aromatic amines:
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | 10 µM (lung cancer) | 16 µg/mL (S. aureus) |
| 4-Fluoroaniline | 15 µM | 32 µg/mL (E. coli) |
| 3-Trifluoromethyl-aniline | 20 µM | Not tested |
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine serves as a vital building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances the reactivity and stability of derivatives synthesized from it, making it valuable in organic synthesis processes.
Synthetic Pathways
Research has demonstrated various synthetic routes utilizing this compound to produce substituted phenoxyphenyl ketones. These ketones are precursors for synthesizing fungicidal compounds, specifically 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol derivatives, which exhibit significant antifungal activity .
Biological Applications
Antimicrobial Properties
Studies have indicated that derivatives of this compound possess antimicrobial properties. The compound's structure allows it to interact with bacterial cell walls and metabolic pathways, inhibiting growth and reproduction of various bacterial strains .
Anticancer Potential
The compound is also being investigated for its potential anticancer properties. Research has shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism that may be exploited for therapeutic purposes .
Pharmaceutical Development
Drug Intermediates
In medicinal chemistry, this compound is explored as an intermediate in the development of new pharmaceuticals. Its ability to modify biological activity through structural alterations makes it a candidate for developing drugs targeting specific diseases .
Case Studies in Drug Development
Recent studies have focused on synthesizing novel derivatives based on this compound and evaluating their biological activities. For instance, a series of compounds derived from this compound were assessed for their efficacy against Mycobacterium tuberculosis, with promising results indicating potential as antitubercular agents .
Industrial Applications
Advanced Materials Production
The compound is utilized in producing advanced materials with specific properties such as high thermal stability and chemical resistance. This makes it suitable for applications in coatings and polymers where durability is essential.
Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Benzene-1,3-diamine Derivatives
Stability and Reactivity
- The nitro group in this compound enhances electrophilicity, making it reactive toward nucleophilic substitution or reduction. However, like other aromatic diamines, it may oxidize readily, requiring stabilization as a hydrochloride salt .
- In contrast, 5-(Trifluoromethyl)benzene-1,3-diamine lacks a nitro group, reducing its electrophilicity but improving stability in basic conditions .
Physicochemical Properties
- Melting Points : While specific data for this compound is unavailable, related nitro-phenylenediamines (e.g., 4-Nitro-1,2-phenylenediamine) exhibit high melting points (~196–201°C) due to strong hydrogen bonding .
- Solubility : The -CF₃ group increases lipophilicity, enhancing solubility in organic solvents (e.g., DMSO, ethyl acetate) .
Preparation Methods
Method Overview
The most common approach involves nitration of trifluoromethyl-substituted benzene derivatives followed by selective amination to introduce amino groups at the 1,3-positions.
Stepwise Process
Research Findings
A patent (EP3670492A1) describes an environmentally conscious process for synthesizing similar nitro-trifluoromethyl aromatic compounds, emphasizing mild conditions and minimal waste. The process involves nitration under controlled conditions to prevent over-nitration and subsequent selective reduction.
Data Table 1: Typical Reaction Conditions for Nitration and Reduction
| Step | Reagents | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Nitration | Nitric acid, sulfuric acid | 0–5°C | Sulfuric acid | Controlled to prevent poly-nitration |
| Reduction | Iron powder or catalytic hydrogenation | 25–50°C | Ethanol or acetic acid | Selective reduction to amino groups |
Patent-Driven Synthetic Route for 4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine
Patent EP3670492A1 Highlights
This patent details a process for synthesizing 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene, which is a precursor to the diamine. The process involves:
- Preparation of nitro-trifluoromethyl benzene derivatives via electrophilic substitution.
- Conversion to amino derivatives through catalytic hydrogenation or chemical reduction.
Key Features
- Environmentally friendly conditions.
- Use of milder reagents to reduce hazardous waste.
- High yields and selectivity.
Reaction Scheme Overview
Trifluoromethyl benzene derivative → Nitration → Nitro-trifluoromethyl benzene → Reduction → Diamine
Data Table 2: Process Parameters from Patent EP3670492A1
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Nitration | Nitric acid, sulfuric acid | 0–10°C | >85% | Controlled nitration |
| Reduction | Catalytic hydrogenation | 25–50°C, H₂ atmosphere | 80–90% | Selective amino group formation |
Alternative Route: Synthesis via Diazotization and Aromatic Amination
Method Summary
This approach involves diazotization of an amino precursor followed by substitution with ammonia or amines to form the diamine.
Research Findings
Academic research (e.g., MDPI article) reports the synthesis of related diamines via diazotization, which can be adapted for the target compound by selecting appropriate precursors.
Reaction Conditions
- Diazotization with sodium nitrite and hydrochloric acid at 0–5°C.
- Nucleophilic substitution with ammonia or amines under mild conditions.
Data Table 3: Diazotization and Amination Conditions
| Step | Reagents | Temperature | Solvent | Yield | Notes |
|---|---|---|---|---|---|
| Diazotization | NaNO₂, HCl | 0–5°C | Water | >90% | Precise temperature control |
| Aromatic amination | NH₃ or amines | Room temp | Water or alcohol | 75–85% | Selective substitution |
Research Findings on Environmentally Friendly Synthesis
Recent patents emphasize the importance of reducing environmental impact by:
- Using milder acids and bases.
- Minimizing hazardous waste.
- Employing catalytic processes.
For instance, the patent CN108191667B describes a process involving hydrolysis of nitrile intermediates to generate amino compounds, avoiding harsh nitration conditions.
Summary of Preparation Methods
| Method Type | Starting Material | Key Reagents | Main Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nitration & Reduction | Aromatic trifluoromethyl compounds | HNO₃, H₂, catalysts | Cold nitration, mild reduction | High selectivity | Multiple steps, need for purification |
| Diazotization & Substitution | Aromatic amino precursors | NaNO₂, HCl, NH₃ | 0–5°C | Mild, versatile | Requires amino precursor |
| Patent-based Synthesis | Nitro-trifluoromethyl benzene derivatives | Various | Controlled nitration, catalytic reduction | Environmentally friendly | Complex precursor synthesis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-nitro-2-(trifluoromethyl)benzene-1,3-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nitration and trifluoromethylation steps. A two-step approach is common:
Nitration : Introduce the nitro group to the benzene ring using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Trifluoromethylation : Employ Cu-mediated cross-coupling reactions or radical trifluoromethylation using reagents like Togni’s reagent. Monitor reaction progress via TLC or HPLC to optimize time and temperature (typically 60–80°C) .
- Key Variables : Solvent polarity (e.g., DMF vs. THF) and catalyst loading significantly affect yield. For example, CuI catalysts in DMF improve trifluoromethyl group incorporation .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to confirm nitro and trifluoromethyl group orientations. Use single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The nitro group deshields adjacent protons (δ ≈ 8.2–8.5 ppm) .
- FT-IR : Identify NO₂ asymmetric stretching (1520–1560 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 252.05) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility Testing : Use shake-flask method in solvents (water, ethanol, DCM) at 25°C. Polar aprotic solvents (e.g., DMSO) enhance solubility due to nitro group polarity .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via HPLC for nitro group reduction or hydrolysis .
- pH-Dependent Stability : Test in buffered solutions (pH 1–13). The nitro group is stable in acidic conditions but prone to reduction in basic media (pH > 10) .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic effects of the nitro and trifluoromethyl groups on reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO). The nitro group lowers LUMO energy, enhancing electrophilicity .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions near the nitro group, guiding nucleophilic attack predictions .
- Comparative Studies : Compare with analogs lacking substituents to isolate electronic contributions .
Q. What experimental designs are suitable for studying its catalytic applications (e.g., in cross-coupling reactions)?
- Methodological Answer :
- Factorial Design : Optimize Pd-catalyzed Suzuki-Miyaura couplings using factors like catalyst type (Pd(OAc)₂ vs. PdCl₂), base (K₂CO₃ vs. Cs₂CO₃), and solvent (toluene vs. dioxane). Use a 2³ factorial matrix to identify interactions .
- Kinetic Studies : Monitor reaction rates via in-situ IR or UV-Vis spectroscopy. The trifluoromethyl group may sterically hinder transmetalation steps, requiring longer reaction times .
Q. How can contradictory data on its thermal decomposition pathways be resolved?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Compare decomposition under N₂ vs. O₂ atmospheres. Discrepancies often arise from oxidative vs. pyrolytic pathways .
- Hypothesis Testing : If mass loss at 200–250°C conflicts with literature, replicate experiments using identical heating rates (e.g., 10°C/min) and sample masses (5–10 mg) .
- Theoretical Alignment : Link observations to radical vs. ionic decomposition mechanisms using EPR spectroscopy to detect free radicals .
Q. What strategies mitigate challenges in synthesizing derivatives for biological activity screening?
- Methodological Answer :
- Protection-Deprotection : Protect amine groups with Boc or Fmoc during derivatization to prevent unwanted side reactions .
- High-Throughput Screening (HTS) : Use robotic liquid handlers to test 96-well plates with varying substituents (e.g., acylating agents, sulfonating reagents) .
- Data Integration : Combine HPLC purity data with bioassay results to correlate structural modifications with activity .
Tables of Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
